

Unveiling the Selectivity of Trifluoromethylphenyl Urea Kinase Inhibitors: A Comparative Analysis

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Compound of Interest		
	1-[4-({4-[(5-cyclopentyl-1H-	
Compound Name:	pyrazol-3-yl)imino]-1,4-	
	dihydropyrimidin-2-	
	yl}amino)phenyl]-3-[3-	
	(trifluoromethyl)phenyl]urea	
Cat. No.:	B2547210	Get Quote

A detailed guide for researchers and drug development professionals on the cross-reactivity profiles of key trifluoromethylphenyl urea compounds against a broad panel of kinases. This report provides a comparative analysis of their inhibitory activities, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

The development of small molecule kinase inhibitors remains a cornerstone of modern oncology and immunology research. Among these, compounds featuring a trifluoromethylphenyl urea scaffold have demonstrated significant therapeutic efficacy. However, their clinical utility is often accompanied by off-target effects, a direct consequence of their cross-reactivity with multiple kinases. Understanding the selectivity profile of these inhibitors is therefore paramount for predicting their biological effects, anticipating potential toxicities, and guiding the development of more specific therapeutics. This guide provides a comparative analysis of the cross-reactivity of prominent trifluoromethylphenyl urea-based multi-kinase inhibitors, Sorafenib and Regorafenib, against a panel of key kinases implicated in cancer and other diseases.

Comparative Kinase Inhibition Profiles







The following table summarizes the in vitro biochemical half-maximal inhibitory concentrations (IC50) of Sorafenib and Regorafenib against a panel of selected kinases. This data provides a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.



Kinase Target	Sorafenib IC50 (nM)	Regorafenib IC50 (nM)	Key Signaling Pathway
VEGFR1	13	1.5	Angiogenesis, Cell Proliferation
VEGFR2	90	4.2	Angiogenesis, Vascular Permeability
VEGFR3	20	46	Lymphangiogenesis
PDGFRβ	57	22	Cell Growth, Proliferation, Angiogenesis
c-KIT	68	7	Cell Survival, Proliferation, Differentiation
RET	-	1.5	Cell Proliferation, Differentiation, Survival
Raf-1 (c-RAF)	6	2.5	Ras-Raf-MEK-ERK Pathway
B-RAF	22	-	Ras-Raf-MEK-ERK Pathway
B-RAF (V600E)	38	-	Ras-Raf-MEK-ERK Pathway (Mutant)
FGFR1	-	22	Cell Proliferation, Differentiation, Angiogenesis
TIE2	-	11	Angiogenesis, Vascular Stability

Data compiled from publicly available sources. Assay conditions may vary between studies.



Experimental Protocols

The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. A widely accepted method for comprehensive kinase screening is the KINOMEscan™ platform, which is a competition binding assay. Below is a generalized protocol representative of such an approach.

In Vitro Kinase Inhibition Assay (Competition Binding Assay)

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Materials:

- Test Compounds (e.g., Sorafenib, Regorafenib) dissolved in DMSO.
- A panel of purified human kinases.
- · Immobilized active-site directed ligand.
- Kinase-tagged T7 phage.
- Assay buffer (composition is proprietary but generally includes buffers, salts, and carrier proteins).
- Quantitative PCR (qPCR) reagents.
- Multi-well plates.

Procedure:

- Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO.
 This is then serially diluted to the desired screening concentrations.
- Assay Setup: The kinase, the test compound, and the immobilized ligand are combined in the wells of a multi-well plate.

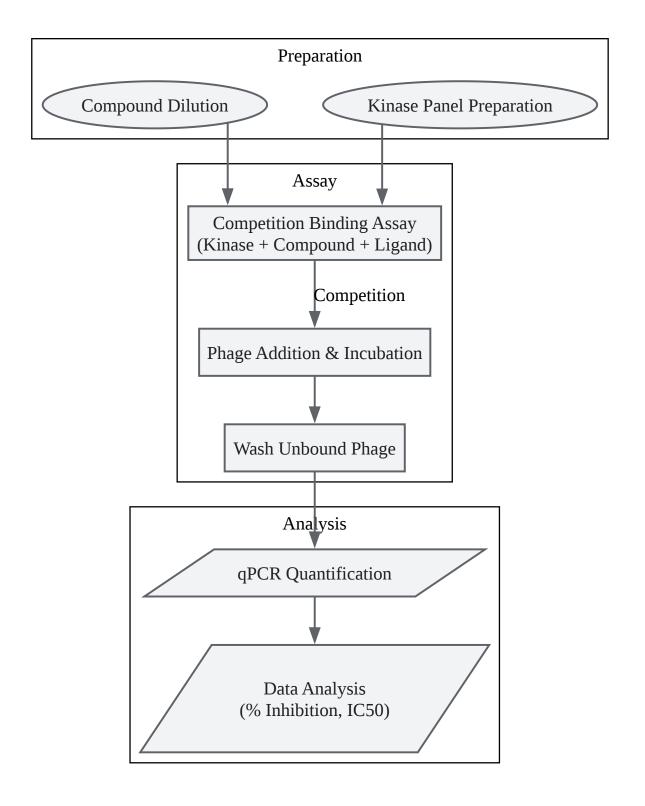


- Binding Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
- Phage Addition: Kinase-tagged T7 phage is added to the wells. The phage will bind to the kinases that are not bound by the test compound.
- Washing: The wells are washed to remove unbound phage and test compound.
- Quantification: The amount of phage remaining in each well, which is proportional to the amount of kinase not inhibited by the test compound, is quantified using qPCR of the phage's DNA tag.
- Data Analysis: The results are typically reported as "percent of control," where the control is
 the amount of kinase bound to the immobilized ligand in the absence of the test compound.
 A lower percentage indicates stronger inhibition. IC50 values are then calculated from doseresponse curves.

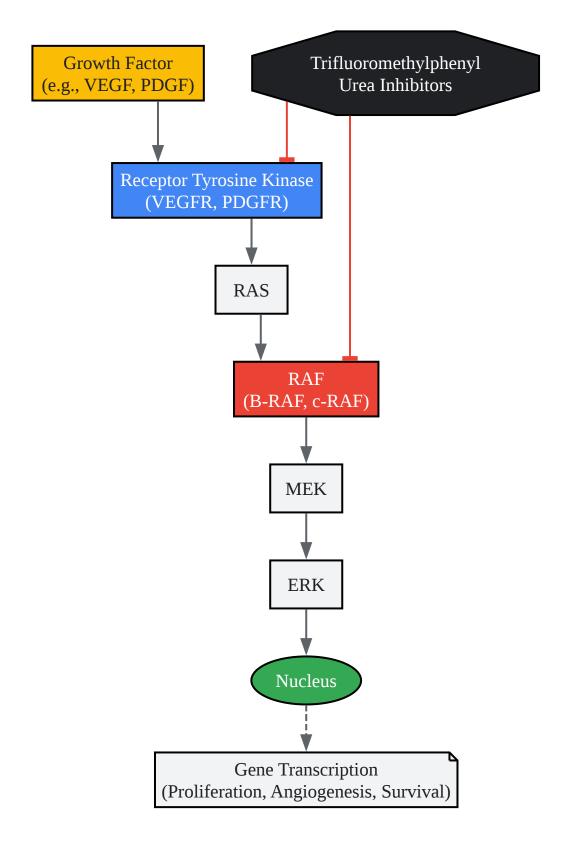
Visualizing the Molecular Landscape

To better understand the biological context of the kinase inhibition data, the following diagrams illustrate a key signaling pathway affected by these inhibitors and a typical experimental workflow for their analysis.









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